molecular formula C21H16BrN5O5S B11993110 7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione

7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11993110
M. Wt: 530.4 g/mol
InChI Key: IIVGJEFIMUCZRW-UHFFFAOYSA-N
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Description

7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by the presence of a bromobenzyl group, a nitrophenyl group, and a sulfanyl group attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine core, which is then functionalized with the bromobenzyl group.

    Bromination: The bromobenzyl group is introduced through a bromination reaction using bromine or a brominating agent.

    Nitration: The nitrophenyl group is added via a nitration reaction, typically using nitric acid and sulfuric acid.

    Thioether Formation: The sulfanyl group is introduced through a thioether formation reaction, often using thiols and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The bromobenzyl and nitrophenyl groups allow for binding to active sites of enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-Bromobenzyl)-8-(butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(3-Bromobenzyl)-8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(3-Bromobenzyl)-8-[(4-chlorobutyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione lies in its combination of functional groups. The presence of both a bromobenzyl and a nitrophenyl group, along with a sulfanyl group, provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other similar compounds.

Properties

Molecular Formula

C21H16BrN5O5S

Molecular Weight

530.4 g/mol

IUPAC Name

7-[(3-bromophenyl)methyl]-3-methyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpurine-2,6-dione

InChI

InChI=1S/C21H16BrN5O5S/c1-25-18-17(19(29)24-20(25)30)26(10-12-3-2-4-14(22)9-12)21(23-18)33-11-16(28)13-5-7-15(8-6-13)27(31)32/h2-9H,10-11H2,1H3,(H,24,29,30)

InChI Key

IIVGJEFIMUCZRW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=CC=C4)Br

Origin of Product

United States

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